molecular formula C16H24N2O2 B13675073 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine

2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B13675073
M. Wt: 276.37 g/mol
InChI Key: XIGZFANYETZGAD-UHFFFAOYSA-N
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Description

2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the protection of the amine group with a Boc group. One common method is to react 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove the Boc group.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the tetrahydroisoquinoline core.

    Reduction: Free amine derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Investigated for its role in the development of therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Boc-4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
  • 2-Boc-4,4-dimethylpyrimidine

Uniqueness

2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. The presence of the Boc group provides stability and allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 6-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-6-7-12(17)8-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3

InChI Key

XIGZFANYETZGAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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